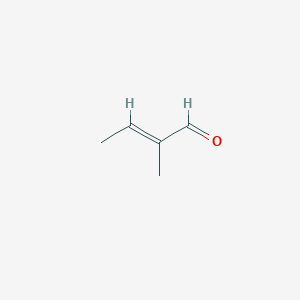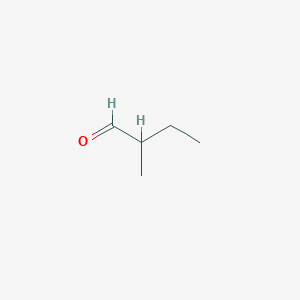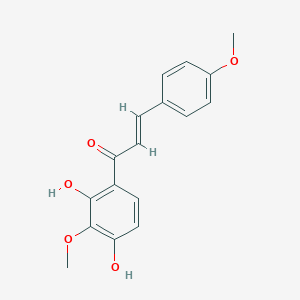
Kukulkanin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. Kukulkanin A has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, Kukulkanin A has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Kukulkanin A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, Kukulkanin A has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, Kukulkanin A has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, Kukulkanin A is less likely to have toxic side effects compared to synthetic compounds. In addition, Kukulkanin A has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using Kukulkanin A in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of Kukulkanin A for research purposes.
Orientations Futures
There are several future directions for research on Kukulkanin A. One area of interest is the development of Kukulkanin A as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of Kukulkanin A against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of Kukulkanin A as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of Kukulkanin A for cancer treatment. Furthermore, research on the anti-inflammatory effects of Kukulkanin A may lead to the development of new treatments for inflammatory diseases.
Applications De Recherche Scientifique
Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Kukulkanin A has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, Kukulkanin A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
124704-82-1 |
|---|---|
Nom du produit |
Kukulkanin A |
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |
Clé InChI |
VSQPLPYTWAWJLY-WEVVVXLNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Synonymes |
2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



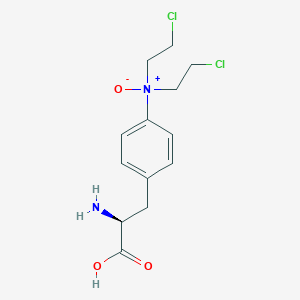
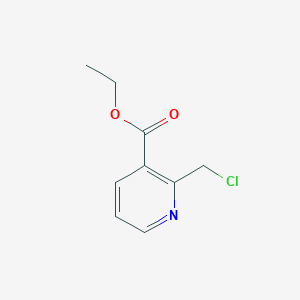
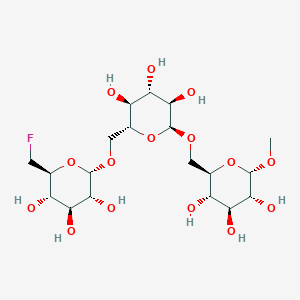
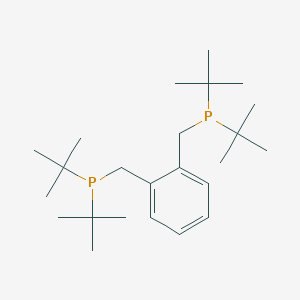
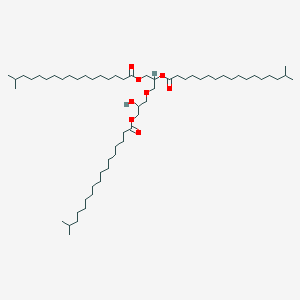
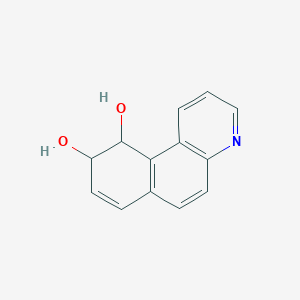
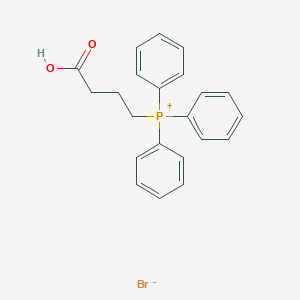
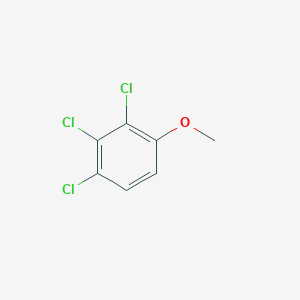
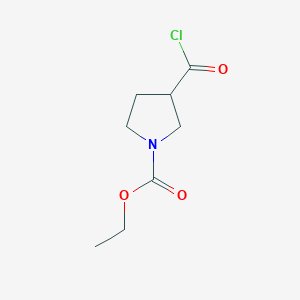
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
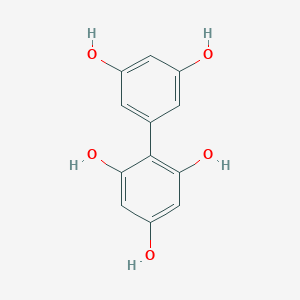
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
